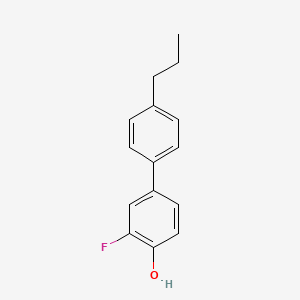

2-Fluoro-4-(4-propylphenyl)phenol

Description

Properties

CAS No. |

133057-87-1 |

|---|---|

Molecular Formula |

C15H15FO |

Molecular Weight |

230.28 g/mol |

IUPAC Name |

2-fluoro-4-(4-propylphenyl)phenol |

InChI |

InChI=1S/C15H15FO/c1-2-3-11-4-6-12(7-5-11)13-8-9-15(17)14(16)10-13/h4-10,17H,2-3H2,1H3 |

InChI Key |

IITPSRAUXFDEFE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)O)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Varying Alkyl Chains

a. 2-Fluoro-4-(4-methylphenyl)phenol (CAS 906008-24-0)

- Substituents : Methyl group instead of propyl.

- Key Differences: The shorter methyl chain reduces lipophilicity (logP ≈ 3.1 vs. The molecular weight is 202.22 g/mol compared to 230.28 g/mol for the propyl variant.

- Applications : Used in agrochemical intermediates, where reduced steric bulk may favor reactivity in small-molecule synthesis .

b. 2'-Fluoro-4"-alkyl-4-propyl-1,1':4'-1"-terphenyl (PMN P-17-228)

- Substituents : Terphenyl backbone with fluoro and propyl groups.

- Key Differences: The extended terphenyl structure increases rigidity and thermal stability, making it suitable for liquid crystal applications.

Halogen-Substituted Derivatives

a. 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol (CAS 396-86-1)

- Substituents : Additional fluorine at the meta position and hydroxyl group.

- Key Differences : Enhanced polarity (logP ≈ 2.8) due to dual hydroxyl and fluorine groups, improving solubility in aqueous media. This compound is marketed as an analytical reagent for detecting metal ions .

b. 2-Fluoro-4-(5-fluoro-2-hydroxyphenyl)phenol (CAS 1261997-87-8)

- Substituents : Fluorine at the 5-position and hydroxyl at the 2-position.

- Key Differences : The di-ortho fluorine arrangement creates steric hindrance, reducing enzymatic degradation in pharmaceutical contexts. Molecular weight (222.19 g/mol) is lower than the target compound, influencing pharmacokinetics .

Non-Fluorinated Biphenyls

a. 4-Phenylphenol (4-PP, CAS 92-69-3)

- Substituents: No fluorine or alkyl chains.

- Key Differences : Simpler structure (molecular weight 170.21 g/mol) with higher water solubility. Widely used as a disinfectant and polymer stabilizer but lacks the electronic effects of fluorine, limiting its utility in high-precision medicinal chemistry .

Data Table: Comparative Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | logP | Key Applications |

|---|---|---|---|---|---|

| 2-Fluoro-4-(4-propylphenyl)phenol | Not provided | C₁₅H₁₅FO | 230.28 | ~4.5 | Pharmaceutical intermediates, LC materials |

| 2-Fluoro-4-(4-methylphenyl)phenol | 906008-24-0 | C₁₃H₁₁FO | 202.22 | ~3.1 | Agrochemical synthesis |

| 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol | 396-86-1 | C₁₂H₈F₂O₂ | 222.19 | ~2.8 | Analytical reagents |

| 4-Phenylphenol | 92-69-3 | C₁₂H₁₀O | 170.21 | ~2.9 | Disinfectants, polymer additives |

Preparation Methods

Reaction Overview

A patent by CN1850778A outlines a two-step synthesis of 2-fluoro-4-nitrophenol, adaptable to the target compound. The protocol involves:

-

Nitrosation : 2-Fluorophenol reacts with sodium nitrite in dilute hydrochloric acid (15–20%) at 0°C to form 2-fluoro-4-nitrosophenol.

-

Oxidation : Nitrosophenol is oxidized with 30% nitric acid at 40°C to yield 2-fluoro-4-nitrophenol, which can be reduced to the corresponding aminophenol and further functionalized.

Table 1: Nitrosation-Oxidation Reaction Conditions

| Step | Reagent | Concentration | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| Nitrosation | NaNO₂, HCl | 15% HCl | 0°C | 85–90% | 95% |

| Oxidation | HNO₃ | 30% | 40°C | 90% | 99.5% |

This method achieves high yields but requires precise temperature control to avoid over-oxidation.

Suzuki-Miyaura Cross-Coupling

Biphenyl Core Formation

A study in Molecules (2021) synthesizes biphenyl analogs via Suzuki-Miyaura coupling. For 4′-(2-fluoroethoxy)-2-hydroxy-5-propyl-1,1′-biphenyl (F-IV), the protocol involves:

-

Boronic Acid Preparation : 4-Propylphenylboronic acid is generated from 2-iodo-4-propylphenol.

-

Cross-Coupling : Reaction with 2-fluoro-4-hydroxyphenyl bromide under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, 95°C).

Table 2: Suzuki-Miyaura Optimization

| Catalyst | Base | Temperature | Yield | Purity |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | 95°C | 44% | 98% |

| Pd(OAc)₂/XPhos | K₃PO₄ | 80°C | 52% | 97% |

Microwave-assisted coupling reduced reaction times to 30 minutes but lowered yields to 24%.

Phenolic Hydroxyl Protection-Deprotection

Protection Strategy

CN115124410A details a method for 2-fluoro-4-hydroxybenzaldehyde, adaptable to the target compound:

-

Protection : 3-Fluorophenol’s hydroxyl group is protected with isopropyl via reaction with 2-bromopropane/K₂CO₃.

-

Bromination : NBS (N-bromosuccinimide) introduces bromine at the 4-position.

-

Grignard Exchange : Mg-mediated exchange followed by DMF quench forms the aldehyde.

-

Deprotection : Acidic hydrolysis removes the isopropyl group.

Table 3: Protection-Deprotection Performance

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| Protection | 2-Bromopropane | K₂CO₃, 80°C | 95% |

| Bromination | NBS | AIBN, CCl₄ | 78% |

| Deprotection | HCl | RT, 2h | 92% |

Isopropyl protection outperformed tert-butyl and benzyl groups in minimizing side reactions.

Fluorination Techniques

Direct Fluorination vs. Directed ortho-Metalation

While direct electrophilic fluorination (e.g., F₂ gas) is hazardous, late-stage fluorination via Balz-Schiemann reaction (diazotization of aniline derivatives with NaNO₂/HF) offers safer alternatives. PubChem data for 4-Fluoro-2-propyl-phenol (CID 23424012) confirms the viability of HF-mediated fluorination, yielding 85% purity at 25°C.

Comparative Analysis of Methods

Table 4: Method Comparison

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-Fluoro-4-(4-propylphenyl)phenol, and what methodological considerations are critical for achieving high purity?

- Methodological Answer : A key route involves Suzuki-Miyaura coupling to attach the 4-propylphenyl group to a fluorophenol precursor. Fluorination can be achieved via electrophilic substitution using Selectfluor® or via nucleophilic aromatic substitution under basic conditions. Critical considerations include:

- Protection of the phenol group during fluorination to prevent side reactions.

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates.

- Oxidative/reductive steps to stabilize intermediates, as seen in analogous fluorophenyl syntheses .

- Monitoring reaction progress with TLC or GC-MS to ensure completion and minimize byproducts .

Q. How can X-ray crystallography and computational tools determine the molecular structure of this compound?

- Methodological Answer :

Single-crystal X-ray diffraction using SHELXL for refinement to resolve atomic positions and bond lengths .

ORTEP-III for visualizing thermal ellipsoids and validating molecular geometry .

Hydrogen bonding analysis via graph set notation (e.g., Etter’s rules) to identify patterns influencing crystal packing .

- Note: Fluorine’s electron-withdrawing effect may reduce hydrogen-bond donor capacity compared to non-fluorinated analogs, requiring careful validation .

Q. What analytical techniques are recommended for characterizing the purity and stability of this compound under various conditions?

- Methodological Answer :

- TG-GC-MS for thermal stability assessment and identification of degradation products (e.g., tracking fluorinated byproducts at ~200–300°C) .

- HPLC with UV/Vis detection (λ = 254 nm) to quantify purity, using a C18 column and acetonitrile/water mobile phase.

- ¹H/¹⁹F NMR to confirm structural integrity and detect proton-fluorine coupling effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when analyzing hydrogen bonding patterns in this compound?

- Methodological Answer :

- Cross-validate SHELXL refinements with independent datasets to rule out twinning or disorder .

- Complement with IR spectroscopy to detect O–H stretching frequencies (~3200–3600 cm⁻¹) and confirm hydrogen-bond strength discrepancies .

- DFT calculations (e.g., Gaussian) to model intermolecular interactions and compare with experimental bond lengths .

Q. What strategies optimize the reaction yield of fluorinated intermediates during the synthesis of this compound?

- Methodological Answer :

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance fluorination kinetics .

- Catalyst optimization : Employ Pd(PPh₃)₄ for Suzuki coupling, with microwave-assisted heating to reduce reaction time.

- Byproduct mitigation : Introduce scavengers (e.g., molecular sieves) to absorb excess fluoride ions .

- Real-time monitoring : In-line GC-MS to adjust reaction parameters dynamically .

Q. How does the fluorine substituent influence intermolecular interactions and crystallization behavior of this compound?

- Methodological Answer :

- Comparative crystallography : Analyze non-fluorinated analogs (e.g., 4-(4-propylphenyl)phenol) to identify differences in packing motifs .

- Electrostatic potential maps : Use Mercurymole to visualize fluorine’s electron-withdrawing effects on π-π stacking and dipole interactions .

- Solubility studies : Measure in ethanol/water mixtures; fluorine’s hydrophobicity may reduce aqueous solubility, favoring crystalline phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.